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Compound of Interest

Compound Name: Imidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B1322835

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrimidin-7-
amine

Executive Summary: This document provides a detailed overview of the core physicochemical
properties of Imidazo[1,2-a]pyrimidin-7-amine (CAS No. 462651-80-5), a heterocyclic
compound of significant interest in medicinal chemistry. The Imidazo[1,2-a]pyrimidine scaffold
is a key structural component in a variety of pharmacologically active agents.[1][2]
Understanding the fundamental physicochemical characteristics of its derivatives is paramount
for the rational design and development of new therapeutic candidates. This guide presents
guantitative data, standardized experimental protocols for property determination, and visual
workflows to illustrate key processes and relationships relevant to drug discovery professionals.

Introduction

The Imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in pharmaceutical sciences,
forming the core of drugs with anxiolytic and anticonvulsant properties, such as Divaplon and
Fasiplon.[1][3] Derivatives of this scaffold have demonstrated a wide spectrum of biological
activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4]
Imidazo[1,2-a]pyrimidin-7-amine serves as a crucial building block or pharmacophore in the
synthesis of more complex molecules. A thorough characterization of its physicochemical
properties is essential for predicting its behavior in biological systems, optimizing its ADMET
(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and guiding formulation
strategies.
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Core Physicochemical Properties

The fundamental properties of Imidazo[1,2-a]pyrimidin-7-amine are summarized below.

These parameters are critical for assessing its drug-likeness and potential as a lead

compound.
Property Value Source | Method
CAS Number 462651-80-5 [5]6]
Molecular Formula CeHeNa [5][6]117]
Molecular Weight 134.14 g/mol [5161[7]
Appearance Light brown to brown solid [6]
Data not available for parent
Melting Point compound. Derivatives show a  [1][3][4][8][9]
wide range (e.g., 175-266 °C).
Boiling Point Data not available.
pKa 7.68 £0.30 [6] (Predicted)
logP (o/w) Data not available.

Aqueous Solubility

Data not available.

Hydrogen Bond Donors 1 (Calculated)
Hydrogen Bond Acceptors 4 (Calculated)
Rotatable Bonds 0 (Calculated)

Significance of Physicochemical Properties in Drug

Development

The quantitative values presented in the table are not mere data points; they are critical

indicators of a compound's potential success as a drug.

e pKa (lonization Constant): The predicted pKa of 7.68 suggests that Imidazo[1,2-

a]pyrimidin-7-amine is a weak base.[6] This is a crucial parameter as it dictates the charge
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state of the molecule at different physiological pH values, which in turn significantly
influences its solubility, permeability across biological membranes, and binding to target
proteins.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a
compound's lipophilicity. This property governs its ability to cross lipid bilayers (like the
intestinal wall and the blood-brain barrier), its binding to plasma proteins, and its potential for
metabolic clearance. An optimal logP range is often sought to balance membrane
permeability with aqueous solubility.

Solubility: Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor
solubility is a major hurdle in drug development, often leading to low bioavailability and
formulation challenges.

Molecular Weight & Structural Features: A low molecular weight (<500 g/mol ), a limited
number of rotatable bonds, and balanced hydrogen bond donor/acceptor counts are
hallmarks of "drug-like" molecules as described by Lipinski's Rule of Five, which correlates
these properties with oral bioavailability.

Standardized Experimental Protocols

While some properties for the parent amine are predicted, the following sections detalil
standardized, high-throughput methods used in the pharmaceutical industry to experimentally
determine these critical parameters for its derivatives and other drug candidates.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of a known concentration is added,
allowing for the determination of the acid dissociation constant.

Protocol:

e Preparation: A stock solution of the test compound (e.g., 1-5 mg) is prepared in a suitable
solvent (e.g., water, methanol, or DMSO). An aliquot is then added to a thermostated titration
vessel containing an electrolyte solution (e.g., 0.15 M KCI) to a final concentration of
approximately 1 mM. The solution is purged with an inert gas like argon to remove dissolved
COa..
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« Titration: The solution is titrated with standardized HCI to a low pH (e.g., pH 2.0) and then
back-titrated with standardized KOH to a high pH (e.g., pH 12.0).

» Data Acquisition: The pH of the solution is recorded after each incremental addition of the
titrant using a calibrated pH electrode.

e Analysis: The equivalence points are determined from the titration curve, often by analyzing
the first or second derivative of the curve. The pKa is calculated from the pH at the half-
equivalence point. For multi-ionizable compounds, specialized software is used to
deconvolve the titration data and assign pKa values.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and
water.

Protocol:

o Phase Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g.,
phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate for 24 hours to
create pre-saturated solvents.

o Compound Addition: A known amount of the test compound is dissolved in one of the phases
(typically the one in which it is more soluble).

o Partitioning: The two phases are combined in a vessel, which is then shaken or stirred
vigorously for a set period (e.g., 2-4 hours) to allow the compound to partition between the
two layers until equilibrium is reached.

e Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol
and aqueous layers.

e Quantification: A precise aliquot is carefully removed from each layer. The concentration of
the compound in each phase is then determined using a suitable analytical technique, such
as HPLC-UV or LC-MS.
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e Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration
in the octanol phase to the concentration in the agueous phase.

Determination of Aqueous Solubility

Aqueous solubility can be measured under kinetic or thermodynamic conditions. The
thermodynamic shake-flask method is considered the gold standard.

Protocol:

Sample Preparation: An excess amount of the solid compound (crystalline powder) is added
to a known volume of a specific agueous buffer (e.g., PBS, pH 7.4) in a vial.

» Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) in a temperature-
controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to
ensure that equilibrium is reached between the dissolved and undissolved solid.

o Separation of Solid: The resulting suspension is filtered (using a low-binding filter, e.g., 0.45
um PVDF) or centrifuged at high speed to remove all undissolved particles.

» Quantification: The concentration of the compound in the clear filtrate or supernatant is
measured, usually by HPLC-UV or LC-MS, against a standard calibration curve.

e Result: The measured concentration represents the thermodynamic solubility of the
compound under the specified conditions.

Visualized Workflows and Relationships

To better illustrate the context of these properties, the following diagrams outline common
workflows and conceptual relationships in drug discovery.
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Starting Materials

2-Aminopyrimidine a-Halocarbonyl Compound

Condensation & Cyclization

(e.g., Chichibabin Reaction)

Crude Imidazo[1,2-a]pyrimidine Core

l

Purification
(Recrystallization / Chromatography)

Functionalization
(e.g., Amination at C7)

Final Product:
Imidazo[1,2-a]pyrimidin-7-amine

Figure 1. Generalized Synthesis Workflow

Click to download full resolution via product page

Generalized synthesis workflow for Imidazo[1,2-a]pyrimidines.
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1. Preparation
- Pre-saturate Octanol and Buffer (pH 7.4)
- Prepare compound stock solution

2. Partitioning
- Combine phases and compound in a vial

4. Phase Separation
- Centrifuge to get clean layers

5. Analysis
- Sample aqueous and octanol layers
- Quantify concentration via HPLC/LC-MS

6. Calculation
LogP = log ( [Conc]octanol / [Conclagueous )

Figure 2. Shake-Flask LogP Determination

Click to download full resolution via product page

Experimental workflow for LogP determination via the shake-flask method.
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Figure 3. Role of Physicochemical Properties in Drug Discovery

Click to download full resolution via product page

Role of physicochemical properties in early-stage drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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